![molecular formula C10H15O5PS B12571283 Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]- CAS No. 191411-82-2](/img/structure/B12571283.png)
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is a compound characterized by the presence of a phosphonic acid group and a sulfinyl group attached to a butyl chain, which is further connected to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyphenylphosphonic acid with a butyl sulfinyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenylphosphonic acid: Similar structure but lacks the butyl sulfinyl group.
4-Hydroxyphenylphosphonic acid: Similar structure but with the hydroxy group in a different position.
Phenylphosphonic acid: Lacks the hydroxy and sulfinyl groups.
Uniqueness
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is unique due to the presence of both the sulfinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler phosphonic acid derivatives.
Propriétés
Numéro CAS |
191411-82-2 |
|---|---|
Formule moléculaire |
C10H15O5PS |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)sulfinylbutylphosphonic acid |
InChI |
InChI=1S/C10H15O5PS/c11-9-5-1-2-6-10(9)17(15)8-4-3-7-16(12,13)14/h1-2,5-6,11H,3-4,7-8H2,(H2,12,13,14) |
Clé InChI |
FFIGWLBWBXCVHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)S(=O)CCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


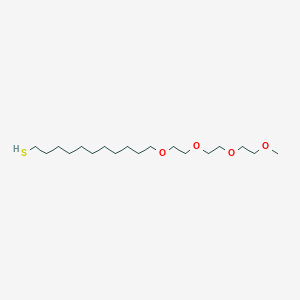
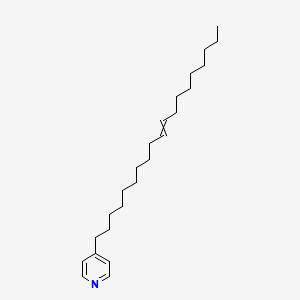
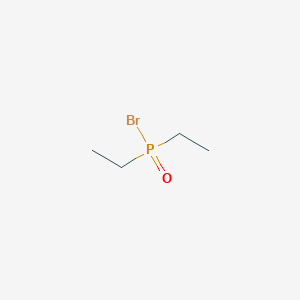
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
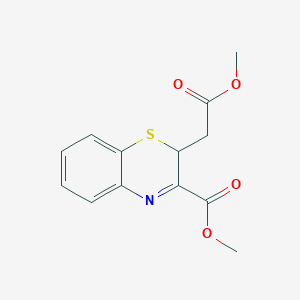
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
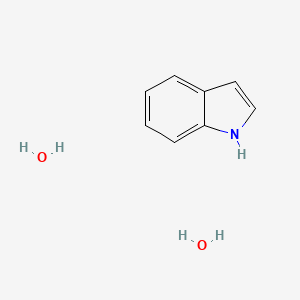
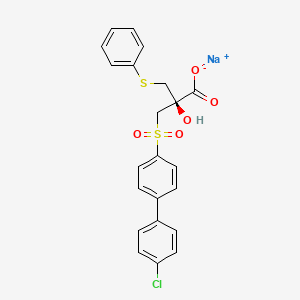

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
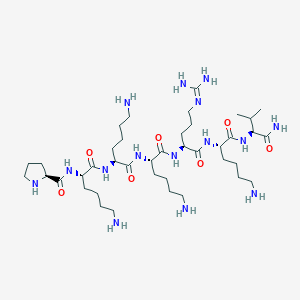
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
